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molecular formula C12H16O3 B1274940 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid CAS No. 23050-96-6

3-Tert-butyl-2-hydroxy-5-methylbenzoic acid

Cat. No. B1274940
M. Wt: 208.25 g/mol
InChI Key: WPFOUMKVNYDAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03983292

Procedure details

One hundred and sixty four grams of 2-tertiarybutyl-4-methylphenol is dissolved in 500 ml. of xylene. 23 g. of dried metal sodium is added therein and dissolved. The resulting product is a suspension of white powder in xylene. The product is placed in a porcelain ball mill having a capacity of 1000 ml., and milled for about 3 hours. The product is placed in an autoclave having a capacity of 1000 ml. and carbon dioxide gas pressure of 20kg/cm2 is blown therein at about 150°C. to effect a reaction for about 5 hours. By same treatments thereof as in Examples 2 and 4, 3-tertiary butyl-5-methylsalicylic acid is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2].[Na].[C:14](=[O:16])=[O:15]>C1(C)C(C)=CC=CC=1>[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:14]([OH:16])=[O:15])[C:6]=1[OH:12])([CH3:4])([CH3:3])[CH3:2] |^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
, and milled for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at about 150°C.
CUSTOM
Type
CUSTOM
Details
a reaction for about 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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